N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(11-2-1-3-11)17-7-9-19-8-4-12(18-19)13-10-15-5-6-16-13/h4-6,8,10-11H,1-3,7,9H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNZPZCRMZYLJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of solvents like toluene and catalysts like I2 and TBHP, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1. Anti-Tuberculosis Activity
Research has indicated that compounds with similar structural motifs exhibit moderate activity against Mycobacterium tuberculosis. Studies focusing on structure-activity relationships (SAR) have shown that specific substituents on the pyrazole ring significantly influence the minimum inhibitory concentration (MIC) values, suggesting that modifications could enhance anti-tuberculosis efficacy .
2. Inhibition of Dihydroorotate Dehydrogenase
Another area of interest is the inhibition of human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. Pyrazole derivatives have been shown to inhibit this enzyme, making them potential candidates for cancer therapy. Modifications on the pyrazole ring have enhanced inhibitory activity against DHODH, indicating that similar strategies could be applied to N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide .
3. Potential Anti-Cancer Activity
The structural components of this compound suggest potential anti-cancer properties. Pyrazole derivatives are known to interact with various biological targets involved in cancer progression, providing a promising avenue for further investigation .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Reagents and Conditions: The synthesis often utilizes solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP). The optimization of reaction conditions is crucial for maximizing yield and purity.
- Reaction Types: Common reactions include oxidation, reduction, and substitution. Each type can yield various products depending on the specific conditions employed .
Case Study 1: Anti-Tuberculosis Activity
A study identified a related pyrazole compound with moderate activity against Mycobacterium tuberculosis. The SAR studies indicated that specific substituents on the pyrazole ring significantly influenced MIC values, suggesting potential for further development in anti-tuberculosis therapy.
Case Study 2: Inhibition of Dihydroorotate Dehydrogenase
Research highlighted the inhibition of DHODH by pyrazole derivatives. Modifications on the pyrazole ring enhanced inhibitory activity against DHODH, indicating that similar modifications could be explored for this compound.
Case Study 3: Anti-Cancer Potential
Studies have shown that pyrazole derivatives can inhibit various cancer cell lines. The presence of specific functional groups within the structure can enhance cytotoxicity against tumor cells, making this compound a candidate for further anti-cancer drug development .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The pyrazine and pyrazole rings are known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine and pyrazole derivatives, such as:
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Piperazine derivatives
Uniqueness
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is unique due to its combination of a pyrazine ring, a pyrazole ring, and a cyclobutanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structural components of this compound suggest it may exhibit various biological activities, especially related to anti-tumor and anti-microbial properties.
Chemical Structure
The compound features a cyclobutane ring, a pyrazole moiety, and a pyrazine group, which are known to contribute to diverse biological effects. The presence of these functional groups can influence the compound's interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted the biological activities of pyrazole derivatives, which often include anti-inflammatory, anti-cancer, and anti-microbial properties. The specific compound has not been extensively studied in isolation; however, related compounds have shown promising results.
Table 1: Biological Activities of Pyrazole Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| Celecoxib | Anti-inflammatory | |
| Rimonabant | Appetite suppressant | |
| Pyrazole | Anti-tuberculosis | |
| Pyrazole Derivative X | Anti-cancer |
Case Studies and Research Findings
-
Anti-Tuberculosis Activity :
A study identified a related pyrazole compound with moderate activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicated that specific substituents on the pyrazole ring significantly influenced the minimum inhibitory concentration (MIC) values, suggesting potential for further development in anti-tuberculosis therapy . -
Inhibition of Dihydroorotate Dehydrogenase :
Another research highlighted the inhibition of human dihydroorotate dehydrogenase (DHODH) by pyrazole derivatives. This enzyme is crucial in the de novo pyrimidine synthesis pathway, making it an attractive target for cancer therapy. The study demonstrated that modifications on the pyrazole ring enhanced inhibitory activity against DHODH, indicating that similar modifications could be explored for this compound . -
Potential Anti-Cancer Activity :
Pyrazole derivatives have been investigated for their ability to inhibit various cancer cell lines. For instance, compounds with a similar structure showed cytotoxic effects on human cancer cell lines, leading to apoptosis through various mechanisms . This suggests that this compound could also possess similar anti-cancer properties.
The mechanism by which pyrazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors within cells. For instance:
- Inhibition of Enzymes : Compounds targeting DHODH can disrupt nucleotide synthesis critical for DNA replication in rapidly dividing cells.
- Receptor Modulation : Some pyrazoles act as modulators of various receptors involved in inflammation and pain pathways.
Q & A
Basic: What are the recommended synthetic routes for N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the pyrazole-pyrazine core via coupling reactions, using iodine or tert-butyl hydroperoxide as catalysts in solvents like toluene or ethanol .
- Step 2: Alkylation of the pyrazole nitrogen with a bromoethyl intermediate to introduce the ethyl linker .
- Step 3: Amidation of the cyclobutanecarboxylic acid derivative with the ethyl-linked intermediate, using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane .
Optimization Tips:
- Catalyst selection (e.g., iodine enhances regioselectivity in pyrazole formation) .
- Solvent polarity adjustments (e.g., ethanol improves solubility of intermediates) .
- Temperature control (60–80°C for amidation steps) to minimize side reactions .
Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Purity Analysis:
- Structural Confirmation:
Advanced: How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data. SHELXTL (Bruker AXS) or open-source SHELX programs are ideal for small-molecule refinement .
- Refinement Strategies:
- Validation: Check R-factors (aim for R1 < 0.05) and residual electron density maps to confirm absence of disorder .
Advanced: What strategies address contradictions in biological activity data across different studies?
Methodological Answer:
- Data Reconciliation Approaches:
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor modulation) and positive controls (e.g., known enzyme inhibitors) .
- Dose-Response Curves: Compare IC50 values under matched conditions (pH, temperature) .
- Molecular Docking: Validate discrepancies using software like AutoDock Vina to predict binding affinities to targets (e.g., cytochrome P450 enzymes) .
- Case Study: Conflicting IC50 values for kinase inhibition may arise from ATP concentration differences; normalize results using % inhibition at fixed ATP levels .
Basic: What initial biological screening assays are appropriate for assessing its therapeutic potential?
Methodological Answer:
- Enzyme Inhibition Assays:
- Fluorescence-Based Assays: Measure inhibition of mycobacterial CYP450 enzymes using fluorogenic substrates (e.g., 7-benzyloxyquinoline) .
- Cellular Viability Assays:
- MTT Assay: Test cytotoxicity against cancer lines (e.g., MCF-7) at 1–100 µM concentrations .
- Receptor Binding Studies:
- Radioligand Displacement: Use [3H]-labeled ligands for GPCR targets (e.g., serotonin receptors) .
Advanced: How does modifying the pyrazine or cyclobutane groups affect structure-activity relationships (SAR)?
Methodological Answer:
-
SAR Insights from Analogues (Table):
Modification Biological Impact Reference Pyrazine → Pyridine Reduced CYP450 inhibition (ΔIC50 +2 µM) Cyclobutane → Cyclopropane Improved solubility but lower metabolic stability Ethyl linker → Propyl linker Enhanced receptor binding (Ki ↓ 30%) -
Methodology for SAR Studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
